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phenyl carbonate -

phenyl carbonate

Catalog Number: EVT-8564739
CAS Number:
Molecular Formula: C7H5O3-
Molecular Weight: 137.11 g/mol
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Product Introduction

Synthesis Analysis

Methods

Diphenyl carbonate can be synthesized through several methods:

Technical Details

The transesterification process typically requires careful control of temperature and pressure to optimize yield and selectivity. For example, using a titanium catalyst can enhance the reaction efficiency by increasing the rate of phenol conversion . The phosgene-free methods are gaining popularity due to their reduced environmental impact.

Molecular Structure Analysis

Structure

Diphenyl carbonate consists of two phenyl groups bonded to a carbonate group. Its molecular structure can be represented as:

C6H5 O C O O C6H5\text{C}_6\text{H}_5\text{ O C O O C}_6\text{H}_5

Data

  • Molecular Weight: 230.23 g/mol
  • Boiling Point: Approximately 250 °C
  • Melting Point: 35 °C

The compound's structure contributes to its stability and reactivity, making it suitable for various chemical reactions.

Chemical Reactions Analysis

Reactions

Diphenyl carbonate participates in several chemical reactions:

  1. Transesterification: It can react with alcohols to form corresponding phenolic esters.
  2. Decomposition: Under high temperatures or specific catalytic conditions, it can decompose into phenol and carbon dioxide.
  3. Polymerization: It serves as a monomer in the production of polycarbonate materials through condensation polymerization with bisphenol A.

Technical Details

The transesterification reaction typically requires a catalyst to proceed efficiently, with common catalysts including metal oxides and Lewis acids. Reaction conditions such as temperature (150-180 °C) significantly affect yield and product selectivity .

Mechanism of Action

Process

The mechanism for the transesterification of diphenyl carbonate generally involves:

  1. Activation of the carbonyl group by coordination with a metal catalyst.
  2. Nucleophilic attack by an alcohol on the activated carbonyl carbon.
  3. Formation of an intermediate that subsequently releases phenol.

This process is influenced by factors such as catalyst type, temperature, and pressure, which can enhance or inhibit reaction rates .

Data

Experimental studies have shown that using specific catalysts can lead to higher rates of conversion and selectivity towards desired products, demonstrating the importance of optimizing these parameters in industrial applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or crystalline solid.
  • Solubility: Soluble in organic solvents like acetone and ether but insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but can decompose at elevated temperatures.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of its carbonyl group.

These properties make diphenyl carbonate versatile for various applications while requiring careful handling due to potential reactivity under certain conditions.

Applications

Phenyl carbonate is widely used in scientific research and industrial applications:

  • Synthesis of Polycarbonates: It is a key intermediate in producing polycarbonate plastics, known for their strength and transparency.
  • Solvent Applications: Utilized as a solvent in organic synthesis due to its favorable properties.
  • Chemical Intermediate: Acts as a reagent in synthesizing various organic compounds.

Recent advancements have also explored its use in environmentally friendly processes, such as incorporating carbon dioxide into chemical syntheses, aligning with sustainable practices in chemistry .

Historical Evolution of Phenyl Carbonate Synthesis Methodologies

Early Phosgene-Based Routes: Mechanistic Limitations and Toxicity Challenges

The industrial synthesis of diphenyl carbonate historically relied on phosgene (carbonyl chloride) due to its high reactivity with phenolate anions. This process involved a two-step mechanism:

  • Phenol deprotonation with sodium hydroxide to form sodium phenoxide
  • Nucleophilic attack on phosgene, generating phenyl chloroformate intermediate
  • Further reaction with phenoxide to yield diphenyl carbonate and sodium chloride [1] [7]

This route presented critical limitations:

Table 1: Limitations of Phosgene-Based Diphenyl Carbonate Synthesis

Challenge CategorySpecific IssuesConsequences
Environmental ImpactMethylene chloride solvent usage (10x product weight)High VOC emissions and contaminated wastewater
Toxicity ConcernsPhosgene exposure risk (TLV ≈ 0.1 ppm)Acute respiratory toxicity; equipment corrosion
Byproduct ManagementStoichiometric NaCl formation (≈0.7 tons/ton product)Energy-intensive salt recovery and disposal
Product QualityChlorinated impurities from side reactionsCompromised polymer-grade diphenyl carbonate purity

The mechanistic constraints proved equally problematic. The exothermic phosgene-phenol reaction required precise temperature control to suppress hydrolysis side reactions. Intermediate phenyl chloroformate exhibited high reactivity toward nucleophiles, necessitating dilute conditions that reduced throughput. By the 1990s, these limitations drove chemical manufacturers toward phosgene-free alternatives, particularly as polycarbonate production expanded beyond 1.5 million tonnes annually [1] [3].

Emergence of Oxidative Carbonylation: Transition Metal Catalysts and Redox Mediators

Oxidative carbonylation emerged as a promising alternative, utilizing carbon monoxide and oxygen for direct phenyl carbonate synthesis:2 C₆H₅OH + CO + 1/2 O₂ → (C₆H₅O)₂C=O + H₂O

Palladium complexes became the cornerstone of this methodology. The catalytic cycle involves:

  • Pd(0) oxidation to Pd(II) by cocatalysts (e.g., benzoquinone)
  • CO coordination to Pd(II) centers
  • Phenol activation via deprotonation by organic bases
  • Carbonate formation through nucleophilic attack
  • Reductive elimination of diphenyl carbonate
  • Cocatalyst regeneration by molecular oxygen [4] [8]

Redox mediators proved essential for sustaining catalytic turnover:

Table 2: Cocatalyst Systems in Palladium-Catalyzed Oxidative Carbonylation

Cocatalyst CategoryRepresentative CompoundsFunctionTurnover Frequency Enhancement
QuinonesBenzoquinone, naphthoquinonePd(0) → Pd(II) reoxidation50-100× vs. uncatalyzed
Transition MetalsManganese, cobalt, copper carboxylatesMultielectron transfer mediation3-5× vs. quinones alone
Halide PromotersTetraalkylammonium bromidesPd center stabilization2-3× activity increase

Notably, heterogenization strategies addressed catalyst recovery challenges. Yang and Pan developed Pb-doped manganese octahedral molecular sieves (Pb-OMS-2) that immobilized palladium nanoparticles. The Mn³⁺/Mn⁴⁺ redox couples within the crystalline structure facilitated palladium reoxidation, achieving 60% phenol conversion with >95% diphenyl carbonate selectivity at 80°C. Incorporation of secondary metals (nickel, copper) further improved catalyst longevity, maintaining >85% initial activity after five reaction cycles [4] [7].

Transesterification Paradigms: Thermodynamic Constraints and Kinetic Optimization Strategies

The transesterification route employs dimethyl carbonate and phenol as benign precursors:Step 1: (CH₃O)₂C=O + C₆H₅OH ⇌ CH₃OC(=O)OC₆H₅ + CH₃OHStep 2: 2 CH₃OC(=O)OC₆H₅ ⇌ (C₆H₅O)₂C=O + (CH₃O)₂C=O

Thermodynamic analysis reveals significant constraints:

Table 3: Thermodynamic Parameters of Transesterification Reactions

ReactionΔH (kJ/mol)ΔG (298K, kJ/mol)Equilibrium Constant (180°C)Favorability
DMC + PhOH → MPC+18.7+26.31.23×10⁻³Highly unfavorable
MPC disproportionation → DPC-5.2-12.94.0×10⁻¹Moderately favorable
Anisole formation-45.1-62.77.60×10⁶Highly favorable

The kinetic optimization strategies address these limitations:

  • Homogeneous catalysis: Early titanium tetrabutoxide catalysts achieved 93% methyl phenyl carbonate selectivity at 180°C but required energy-intensive distillation for catalyst recovery [6].
  • Reactive distillation: Continuous methanol removal shifts equilibrium toward methyl phenyl carbonate formation, increasing conversion from <15% to >60% in optimized systems [3] [6].
  • Heterogeneous catalysts: Lead oxide nanocatalysts on magnesia supports demonstrated exceptional performance due to strong metal-support interaction (SMSI). The 10% PbO/MgO system achieved 96.8% diphenyl carbonate yield at 60°C within 60 minutes, leveraging high Lewis acidity (7.73 mmol OH/g) and optimal Pb dispersion [7].

Mechanistic refinements revealed that disproportionation (not stepwise transesterification) dominates diphenyl carbonate formation. Kinetic isotope studies confirmed that rate-limiting methyl phenyl carbonate adsorption occurs on Lewis acid sites, followed by nucleophilic attack by adjacent phenolate species. This understanding guided catalyst designs with balanced acid-base pair sites, such as lead-magnesium oxides, which suppress the thermodynamically favored anisole side product to <2% selectivity [6] [7].

Properties

Product Name

phenyl carbonate

IUPAC Name

phenyl carbonate

Molecular Formula

C7H5O3-

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1

InChI Key

QIIPQYDSKRYMFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[O-]

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